5-Ethynylpyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Ethynylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynylpyrazolo[1,5-a]pyrimidine typically involves the functionalization of pyrazolo[1,5-a]pyrimidine derivatives. One common method includes the reaction of this compound with alkyl bromides in the presence of a copper salt and a ligand quinine derivative. This reaction forms a new carbon-carbon bond without the need for palladium species .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methodologies used in laboratory settings can be scaled up for industrial applications, focusing on optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethynylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: This reaction can be used to alter the functional groups attached to the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides are often used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-Ethynylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its anticancer potential and enzymatic inhibitory activity.
Industry: Utilized in the development of materials with specific optical properties
Mechanism of Action
The mechanism of action of 5-Ethynylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes, disrupting cellular processes essential for cancer cell survival. The compound’s photophysical properties are due to its electronic structure, which allows it to absorb and emit light efficiently .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares the same core structure but lacks the ethynyl group.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its thermal stability and used in energetic materials.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another compound with significant thermal stability and used in similar applications.
Uniqueness
5-Ethynylpyrazolo[1,5-a]pyrimidine is unique due to its ethynyl group, which enhances its reactivity and allows for further functionalization. This makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C8H5N3 |
---|---|
Molecular Weight |
143.15 g/mol |
IUPAC Name |
5-ethynylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H5N3/c1-2-7-4-6-11-8(10-7)3-5-9-11/h1,3-6H |
InChI Key |
XMEXRUADTLOGHS-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC2=CC=NN2C=C1 |
Origin of Product |
United States |
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